Sorafenib-glucosamine
Description
Properties
Molecular Formula |
C26H24ClF3N4O8 |
|---|---|
Molecular Weight |
612.94 |
Appearance |
Solid powder |
Synonyms |
Sorafenibglucosamine; 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide |
Origin of Product |
United States |
Theoretical Frameworks of Glucosamine Mediated Sorafenib Action
Glucose Transporter Overexpression in Malignancy and Glucosamine (B1671600) Affinity
A fundamental hallmark of many cancer cells is their altered metabolism, characterized by a heightened rate of glucose uptake to fuel rapid proliferation. nih.govnih.govresearchgate.net This phenomenon is facilitated by the overexpression of a family of transmembrane proteins known as glucose transporters (GLUTs). nih.govmdpi.commdpi.com Among these, GLUT1 and GLUT3 are frequently found in elevated levels across a wide range of cancers and are responsive to the low-oxygen conditions often present in tumors. nih.govmdpi.com
Glucosamine, an amino sugar and a natural analogue of glucose, can be recognized and transported into cells via these same transporters. mdpi.comnih.gov This creates an opportunity to use glucosamine as a targeting ligand to selectively deliver therapeutic agents to cancer cells. The affinity of glucosamine varies among the different GLUT isoforms. While GLUT1 is a key transporter for glucosamine in many cancer cells, including liver cancer, other transporters also play a significant role. nih.govmdpi.com Notably, research has shown that GLUT2, which is highly expressed in liver cancer cells, possesses a higher affinity for glucosamine than for glucose itself. spandidos-publications.comnih.gov This preferential uptake makes glucosamine an exceptionally promising candidate for targeting malignancies that overexpress these specific transporters. spandidos-publications.comnih.gov Dimeric glucosamine conjugates have also demonstrated high retention in cancer cells, correlating with the known expression levels of GLUT transporters. snmjournals.org
Table 1: Glucose Transporters (GLUTs) in Glucosamine-Mediated Targeting
| Transporter | Expression in Cancer | Affinity for Glucosamine | Reference |
|---|---|---|---|
| GLUT1 | Commonly overexpressed in many cancers, including liver cancer; expression is increased by hypoxia. | Recognizes and transports glucosamine, enabling targeted delivery. | nih.govmdpi.commdpi.com |
| GLUT2 | Highly expressed in certain cancers, such as liver cancer cell lines (HepG2, Hep3B). | High affinity; reported to have a higher affinity for glucosamine than for glucose. | researchgate.netspandidos-publications.comnih.gov |
| GLUT3 | Frequently overexpressed in various cancers; expression is increased by hypoxia. | Implicated in the increased glucose uptake characteristic of malignancy. | nih.govmdpi.com |
Exploiting Cellular Metabolic Reprogramming for Enhanced Sorafenib (B1663141) Research Potential
Cancer's reliance on altered metabolic pathways, often termed metabolic reprogramming, presents a key vulnerability that can be exploited for therapeutic gain. nih.govfrontiersin.org The most well-known of these alterations is the Warburg effect, where cancer cells exhibit high rates of glycolysis even in the presence of sufficient oxygen. nih.govresearchgate.net This metabolic shift creates an insatiable appetite for glucose, rendering the cancer cells highly dependent on a constant supply of this nutrient. spandidos-publications.commdpi.com
By conjugating the multi-kinase inhibitor sorafenib to glucosamine, the resulting compound can function as a "Trojan horse." The glucosamine moiety is recognized by the overexpressed GLUTs on the cancer cell surface, leading to the preferential uptake of the entire conjugate into the tumor cell. mdpi.commdpi.com This strategy achieves a higher concentration of the cytotoxic drug directly at the site of action, compared to non-targeted systemic administration.
Once inside the cell, glucosamine can also interfere with the cancer cell's energy production. Studies have shown that glucosamine can act as a competitive inhibitor of hexokinase, the first enzyme in the glycolytic pathway, thereby disrupting the metabolic processes that sustain the tumor. spandidos-publications.comnih.gov Research involving glucosamine-modified delivery systems for sorafenib has demonstrated enhanced antitumor effects. For instance, a delivery system using glucosamine to target HepG2 liver cancer cells showed that the combination could synergistically suppress cell proliferation. mdpi.com
Table 2: Research Findings on Glucosamine-Mediated Sorafenib Delivery
| Study Focus | Key Finding | Mechanism | Reference |
|---|---|---|---|
| Glucosamine-Modified Polymeric Micelles for Sorafenib | Glucosamine-modified micelles showed significantly higher uptake by HepG2 cells compared to non-targeted micelles. | Targeting of overexpressed GLUT1 on the liver cancer cell membrane. | mdpi.commdpi.com |
| Synergistic Antitumor Effect | The combination of glucosamine and sorafenib, delivered via a targeted micelle system, led to greater suppression of cyclin D1, a key protein in cell proliferation. | Enhanced intracellular drug concentration and potential disruption of glycolysis by glucosamine. | mdpi.com |
| Glycolysis Inhibition | Glucosamine is transported into liver cancer cells via GLUT2 and competes with glucose for hexokinase II, inhibiting glycolysis. | Competitive inhibition of a key metabolic enzyme. | spandidos-publications.comnih.gov |
Role of Tumor Microenvironment Characteristics in Glucosamine-Mediated Sorafenib Delivery
The tumor microenvironment (TME) is a complex ecosystem characterized by several features that distinguish it from normal tissue, including hypoxia (low oxygen levels), acidosis (low pH), and a highly reductive state. frontiersin.orgthno.org These characteristics can be strategically harnessed to design "smart" drug delivery systems that release their payload specifically within the tumor.
Hypoxia is a potent stimulus for the upregulation of hypoxia-inducible factors (HIFs), which in turn increase the expression of GLUT1 and GLUT3. nih.govacs.orgnih.gov This creates a self-reinforcing loop where the TME enhances the expression of the very transporters targeted by the glucosamine moiety, thereby increasing the potential for selective uptake of the sorafenib conjugate. acs.org
Furthermore, the TME contains a significantly higher concentration of glutathione (B108866) (GSH) compared to the extracellular environment, creating a strongly reductive environment. mdpi.comfrontiersin.org This redox differential can be exploited by using reduction-sensitive linkers, such as disulfide bonds, to connect sorafenib to its glucosamine carrier. Such a bond remains stable in the oxidative conditions of the bloodstream but is rapidly cleaved in the GSH-rich TME. mdpi.com This triggers the precise release of sorafenib from the conjugate directly inside or in the immediate vicinity of the tumor cells. One study successfully developed glucosamine-modified, reduction-responsive polymeric micelles for sorafenib delivery. These micelles demonstrated minimal drug release in a normal physiological environment but achieved a cumulative release of nearly 95% in a simulated tumor environment rich in GSH. mdpi.com The acidic pH of the TME can also be used as a trigger for drug release from pH-sensitive nanocarriers like those based on chitosan (B1678972), a biopolymer composed of glucosamine units. thno.orgmdpi.com
Table 3: Exploiting the Tumor Microenvironment (TME) for Sorafenib-Glucosamine (B1150169) Delivery
| TME Characteristic | Effect on Tumor Biology | Role in Drug Delivery | Reference |
|---|---|---|---|
| Hypoxia | Induces upregulation of GLUT1 and GLUT3 transporters. | Increases the number of targets for glucosamine-mediated uptake, enhancing selectivity. | nih.govacs.orgnih.gov |
| High Glutathione (GSH) Levels | Creates a highly reductive intracellular environment. | Triggers the cleavage of reduction-sensitive linkers (e.g., disulfide bonds), releasing the active drug from the conjugate. | mdpi.comfrontiersin.org |
| Acidosis (Low pH) | Contributes to an acidic extracellular space. | Can be used to trigger drug release from pH-sensitive delivery systems, such as those made from chitosan. | thno.orgmdpi.com |
Synthetic and Formulation Strategies for Glucosamine Functionalized Sorafenib Delivery Systems
Design and Development of Glucosamine-Conjugated Polymeric Micelles for Sorafenib (B1663141)
Polymeric micelles are nanosized, self-assembled structures with a core-shell architecture that can encapsulate hydrophobic drugs like sorafenib, improving their solubility and stability. nih.gov The surface of these micelles can be functionalized with targeting moieties such as glucosamine (B1671600) to facilitate receptor-mediated uptake by cancer cells. nih.govmdpi.com
Synthesis Methodologies for Micellar Systems (e.g., thin film hydration)
A common method for preparing drug-loaded polymeric micelles is the thin film hydration technique . mdpi.comchemrxiv.org In this method, the amphiphilic polymer and sorafenib are dissolved in a suitable organic solvent. chemrxiv.org The solvent is then evaporated under reduced pressure to form a thin drug-polymer film on the wall of a flask. chemrxiv.org Subsequently, the film is hydrated with an aqueous solution, leading to the self-assembly of the polymer chains into micelles with sorafenib entrapped in their hydrophobic cores. mdpi.comchemrxiv.org
For instance, a reduction-responsive and active targeting drug delivery system, designated as AG-PEG-SS-PCL (APSP), was developed for sorafenib delivery. mdpi.com This system utilizes glucosamine (AG) for targeting, a polyethylene (B3416737) glycol (PEG) shell for stability, a disulfide (SS) linker for stimuli-responsiveness, and a poly(ε-caprolactone) (PCL) core to encapsulate sorafenib. The synthesis of the SF-APSP micelles was achieved using the thin film hydration method. mdpi.com
Another approach involves the use of solvent evaporation-hydration to prepare L-carnitine (LC) conjugated chitosan-stearic acid polymeric micelles for paclitaxel (B517696), demonstrating the versatility of these methods for different drug and targeting ligand combinations. mdpi.com
Research Characterization of Micellar Formulations
The characterization of these micellar formulations is crucial to ensure their quality and performance. Key parameters evaluated include particle size, zeta potential, drug loading content (DLC), and encapsulation efficiency (EE).
For the SF-APSP micelles, in vitro release experiments demonstrated a significant difference in drug release under different conditions. nih.govmdpi.com In a simulated tumor microenvironment (pH 7.4 with glutathione (B108866) (GSH)), the cumulative release of sorafenib reached 94.76 ± 1.78% at 48 hours. nih.govmdpi.com In contrast, only 20.32 ± 1.67% of the drug was released in a normal physiological environment (pH 7.4 without GSH) within the same timeframe. nih.govmdpi.com This indicates the reduction-sensitive nature of the disulfide linker, which is cleaved in the presence of high GSH levels found in tumor cells, leading to targeted drug release. mdpi.com
The following table summarizes the characterization of a representative glucosamine-modified polymeric micelle system for sorafenib delivery.
| Parameter | Value | Reference |
|---|---|---|
| Cumulative Release (Simulated Tumor Microenvironment) | 94.76 ± 1.78% at 48h | nih.govmdpi.com |
| Cumulative Release (Normal Physiological Environment) | 20.32 ± 1.67% at 48h | nih.govmdpi.com |
| IC50 (SF-APSP micelles on HepG2 cells) | 7.7 µg/mL | nih.gov |
| IC50 (SF solution on HepG2 cells) | 29.5 µg/mL | nih.gov |
Engineering of Glucosamine-Decorated Nanoparticles for Sorafenib Research
Nanoparticles offer another versatile platform for targeted drug delivery. Decorating their surface with glucosamine can enhance their uptake by cancer cells overexpressing GLUT transporters. mdpi.com
Chitosan-Based Nanoparticle Synthesis and Optimization (e.g., ionic gelation, solvent evaporation)
Chitosan (B1678972), a natural, cationic biopolymer derived from chitin, is widely used for nanoparticle formulation due to its biocompatibility, biodegradability, and low toxicity. mdpi.comnih.govtandfonline.com It is composed of D-glucosamine and N-acetyl-D-glucosamine units. mdpi.comnih.gov
The ionic gelation method is a popular technique for synthesizing chitosan nanoparticles. mdpi.comnih.govnih.gov This method is based on the electrostatic interaction between the positively charged amino groups of chitosan and a negatively charged cross-linking agent, such as sodium tripolyphosphate (TPP). mdpi.com To prepare sorafenib-loaded chitosan nanoparticles (SF-CS), sorafenib is first dissolved in a solvent like DMSO and then added to a chitosan solution. mdpi.comnih.gov The TPP solution is then added dropwise with stirring, leading to the formation of nanoparticles. mdpi.com
The emulsion-solvent-evaporation technique is another method used to prepare sorafenib-loaded chitosan-modified PLGA nanoparticles. frontiersin.orgnih.gov In this process, PLGA and sorafenib are dissolved in an organic solvent, which is then emulsified in an aqueous phase containing chitosan and a stabilizer. frontiersin.orgnih.gov The organic solvent is subsequently evaporated, resulting in the formation of nanoparticles. frontiersin.orgnih.gov
Optimization of the formulation parameters, such as the concentrations of chitosan, sorafenib, and TPP, is crucial to achieve desired characteristics like high encapsulation efficiency and optimal particle size. mdpi.com For example, in one study, the optimal ratio of chitosan powder, sorafenib, and TPP was determined before coating the nanoparticles with folic acid for dual targeting. mdpi.com
The following table presents the physicochemical properties of sorafenib-loaded chitosan nanoparticles prepared by ionic gelation.
| Parameter | SF-CS NPs | SF-CS-FA NPs | Reference |
|---|---|---|---|
| Encapsulation Efficiency (%) | 83.7 ± 2.4 | 87.9 ± 1.1 | mdpi.comnih.govresearchgate.net |
| Loading Content (%) | 18.2 ± 1.3 | 19.9 ± 1.4 | mdpi.comnih.govresearchgate.net |
| Hydrodynamic Size (nm) | 76.3 ± 13.7 | 81.6 ± 12.9 | mdpi.comnih.govresearchgate.net |
| TEM Size (nm) | 60-80 | 70-100 | mdpi.comnih.govresearchgate.net |
Hyaluronic Acid-Based Nanocarrier Development and Functionalization
Hyaluronic acid (HA) is a naturally occurring linear polysaccharide composed of repeating units of D-glucuronic acid and N-acetyl-D-glucosamine. nih.govtandfonline.com Its inherent biocompatibility, biodegradability, and ability to target CD44 receptors, which are overexpressed on many cancer cells, make it an attractive material for developing drug delivery systems. nih.govtandfonline.com
HA can be functionalized to create self-assembling nanoparticles. semanticscholar.org For instance, sorafenib-conjugated HA-based lipid hybrid nanoparticles (SF-HA-cLNS) have been synthesized for targeted delivery. tandfonline.com These nanoparticles were prepared via nanoprecipitation followed by the electrostatic absorption of HA onto the surface. tandfonline.com In another study, nanoparticles with a hyaluronic acid backbone were functionalized with γ-cyclodextrins to carry sorafenib. nih.gov
The development of HA-based nanocarriers often involves chemical modification of the HA backbone to introduce hydrophobic moieties, leading to the formation of amphiphilic conjugates that can self-assemble into nanoparticles in an aqueous environment. semanticscholar.org These self-assembling nanoparticles can encapsulate hydrophobic drugs like sorafenib. semanticscholar.org
Advanced Biopolymeric and Stimuli-Responsive Systems in Sorafenib-Glucosamine (B1150169) Research
To further enhance the specificity and efficacy of sorafenib delivery, advanced biopolymeric and stimuli-responsive systems are being investigated. These systems are designed to release their drug payload in response to specific triggers within the tumor microenvironment, such as changes in pH or redox potential. mdpi.commdpi.comcore.ac.uk
Glucosamine-modified reduction-responsive polymeric micelles, like the SF-APSP system, are a prime example. nih.govmdpi.com The disulfide bond incorporated into the polymer backbone is stable in the bloodstream but is cleaved in the highly reductive environment of tumor cells, leading to the disassembly of the micelles and rapid release of sorafenib. mdpi.com This "on-demand" drug release can significantly improve the therapeutic outcome while reducing systemic side effects. mdpi.com
Other stimuli-responsive systems utilize pH-sensitive polymers that undergo conformational changes in the acidic tumor microenvironment, triggering drug release. mdpi.com The development of multi-stimuli-responsive systems, which can respond to more than one trigger, is also an active area of research. mdpi-res.com These advanced systems hold great promise for the future of targeted cancer therapy.
Reduction-Responsive Glucosamine-Enabled Sorafenib Delivery Systems
The development of reduction-responsive delivery systems for sorafenib that are functionalized with glucosamine represents a sophisticated strategy to enhance therapeutic efficacy, particularly in the context of liver cancer. mdpi.comnih.gov This approach leverages the unique biochemical characteristics of the tumor microenvironment, which is often characterized by a significantly higher concentration of glutathione (GSH) compared to normal tissues. mdpi.comnih.gov
A key synthetic strategy involves the incorporation of disulfide bonds (-S-S-) into the polymeric backbone of the nanocarrier. nih.gov These disulfide linkages are stable under normal physiological conditions but are readily cleaved in the presence of elevated GSH levels, triggering the disassembly of the nanocarrier and subsequent release of the encapsulated sorafenib. nih.govresearchgate.net
One notable example is the synthesis of an amphiphilic copolymer, AG-PEG-SS-PCL (APSP), designed for the delivery of sorafenib (SF). mdpi.comnih.gov In this construct, glucosamine (AG) serves as the targeting ligand for glucose transporter-1 (GLUT-1), which is overexpressed on the surface of many cancer cells, including liver cancer cells. mdpi.comnih.gov Polyethylene glycol (PEG) provides a hydrophilic shell, enhancing biocompatibility and circulation time, while poly-ε-caprolactone (PCL) forms the hydrophobic core that encapsulates the poorly water-soluble sorafenib. nih.gov The crucial reduction-sensitive element is the disulfide bond (-SS-) linking the PEG and PCL blocks. nih.gov
The synthesis of such a system is a multi-step process. nih.gov It typically begins with the preparation of the constituent polymer blocks, followed by their conjugation using techniques that facilitate the formation of the disulfide bridge. Finally, the glucosamine ligand is attached to the hydrophilic end of the copolymer. nih.gov The resulting amphiphilic copolymer can then self-assemble into micelles in an aqueous environment, entrapping sorafenib within their hydrophobic core. mdpi.com
Table 1: In Vitro Drug Release of Sorafenib from Reduction-Responsive Micelles
| Environment | Cumulative Drug Release at 48h (%) |
| Simulated Tumor Microenvironment (pH 7.4 with GSH) | 94.76 ± 1.78 |
| Normal Physiological Environment (pH 7.4 without GSH) | 20.32 ± 1.67 |
| Data derived from in vitro release experiments of SF-APSP micelles. mdpi.comnih.gov |
Research findings have demonstrated the effectiveness of this strategy. In vitro release studies have shown a significantly accelerated release of sorafenib from these glucosamine-modified, reduction-responsive micelles in a simulated tumor microenvironment containing high concentrations of GSH, as compared to a normal physiological environment. mdpi.comnih.gov For instance, the cumulative release of sorafenib from SF-APSP micelles reached approximately 94.76% within 48 hours in the presence of GSH, while only about 20.32% was released in its absence. mdpi.comnih.gov This differential release profile underscores the potential for targeted intracellular drug delivery, minimizing systemic exposure and associated side effects. nih.govresearchgate.net
Furthermore, the glucosamine modification has been shown to enhance the cellular uptake of the sorafenib-loaded micelles by GLUT-1 overexpressing cancer cells, leading to improved antitumor effects. mdpi.comresearchgate.net The targeted micelles have exhibited lower IC50 values compared to free sorafenib, indicating greater potency. researchgate.net
pH-Sensitive Drug Release Modalities
In addition to reduction-responsive systems, pH-sensitive modalities offer another avenue for the controlled release of sorafenib from glucosamine-functionalized delivery systems. nih.gov The tumor microenvironment is typically more acidic (pH 6.5-6.8) than normal tissues and blood (pH 7.4), and the intracellular compartments like endosomes and lysosomes have even lower pH values (pH 4.5-6.5). nih.govrsc.org This pH gradient can be exploited to trigger drug release.
The synthetic approach for pH-sensitive systems involves the incorporation of acid-labile chemical bonds or ionizable groups into the nanocarrier structure. nih.govrsc.org Examples of acid-labile linkers that can be used include hydrazones, acetals, ketals, and orthoesters. nih.gov These bonds are stable at neutral pH but hydrolyze and break in acidic conditions, leading to the release of the conjugated drug. nih.govrsc.org
For instance, a sorafenib prodrug can be designed where the drug is conjugated to a hydrophilic polymer via a pH-sensitive linker. google.com The polymer could also be functionalized with glucosamine to facilitate targeted delivery. nih.gov Upon internalization into cancer cells via GLUT-1 mediated endocytosis, the nanocarrier is exposed to the acidic environment of the endosomes, triggering the cleavage of the linker and the release of active sorafenib. google.com
Another strategy involves the use of polymers with ionizable groups. rsc.org For example, polymers containing tertiary amines, like poly(2-(dimethylamino) ethyl methacrylate) (PDMAEMA), can be incorporated into the delivery system. rsc.org At physiological pH, these amines are largely deprotonated and hydrophobic. However, in an acidic environment, they become protonated and positively charged, leading to a change in the polymer's conformation and solubility, which can facilitate the disruption of the nanocarrier and release of the drug. rsc.org
Table 2: Sorafenib Release from pH-Sensitive Nanoparticles
| pH | Drug Release Rate |
| 5.2 | 61.3% (SF/PLGA NPs) |
| 7.2 | 31.2% (SF/PLGA NPs) |
| 5.2 | 46.3% (SF/PCL NPs) |
| 7.2 | 27.9% (SF/PCL NPs) |
| Comparative study of sorafenib release from different polymeric nanoparticles (NPs) at acidic and physiological pH. nih.gov |
Research has shown that pH-responsive polymer-coated liquid crystalline nanoparticles (LCNs) can enhance the intracellular uptake and antitumor efficacy of sorafenib. nih.gov The acidic tumor microenvironment can trigger the selective depolymerization of the polymer layers, leading to enhanced drug release. nih.gov Similarly, studies with sorafenib-loaded poly(lactic-co-glycolic acid) (PLGA) and PCL nanoparticles have demonstrated a faster release rate at an acidic pH of 5.2 compared to a physiological pH of 7.2, highlighting the pH-responsive nature of these formulations. nih.gov
The combination of glucosamine targeting with pH-sensitive release mechanisms presents a promising approach to improve the therapeutic index of sorafenib by ensuring that the drug is preferentially released at the tumor site and within the cancer cells. nih.govmdpi.com
Molecular and Cellular Mechanisms of Glucosamine Enhanced Sorafenib Activity
Glucose Transporter-Mediated Cellular Uptake and Internalization Mechanisms
The enhanced cellular uptake of sorafenib (B1663141) when conjugated with glucosamine (B1671600) is primarily mediated by the over-expression of glucose transporters (GLUTs) on the surface of many cancer cells, a phenomenon linked to the Warburg effect. nih.gov Cancer cells exhibit an increased reliance on glycolysis for energy, leading to an upregulation of transporters like GLUT1 to facilitate the necessary high glucose influx. researchgate.netscienceopen.com
Glucosamine, as a glucose analogue, is recognized and actively transported into cancer cells through these GLUT1 transporters. mdpi.comsemanticscholar.org By functionalizing sorafenib delivery systems, such as polymeric micelles or nanoparticles, with glucosamine, these drug carriers can effectively hijack the GLUT1 transport system. nih.govmdpi.com This process, known as receptor-mediated endocytosis, allows the Sorafenib-glucosamine (B1150169) conjugate to be internalized by cancer cells at a significantly higher rate than non-targeted sorafenib. mdpi.comsemanticscholar.org Studies on liver cancer cell lines like HepG2 have confirmed that glucosamine modification greatly promotes the specific uptake and accumulation of the drug within tumor cells, enhancing its intracellular concentration and subsequent therapeutic effect. mdpi.commdpi.com This targeted approach ensures that higher quantities of the cytotoxic agent are delivered directly to the malignant cells while minimizing exposure to healthy tissues.
Table 1: Research Findings on GLUT1-Mediated Uptake
| Finding | Cell Line | Drug Delivery System | Source |
|---|---|---|---|
| Glucosamine modification promotes specific uptake via GLUT protein-mediated endocytosis. | HepG2 | Polymeric Micelles | mdpi.comsemanticscholar.org |
| Grafting glucosamine onto micelles enhances uptake by exploiting overexpressed GLUT1 transporters. | HepG2 | PEO-disulfide–PCL micelles | mdpi.com |
| Glucosamine-labeled liposomes are efficiently transported into cancer cells by GLUT1 transporters. | N/A | Liposomal Ceramide | nih.gov |
| Liver tumor-initiating cells preferentially express GLUT1 and GLUT3, and their inhibition sensitizes cells to sorafenib. | CD133+ Huh-7 | N/A | researchgate.net |
Intracellular Release Kinetics and Biorecognition Pathways
Once internalized within the cancer cell, the effective release of sorafenib from its glucosamine-based carrier is crucial for its therapeutic action. Advanced drug delivery systems are often designed to be responsive to the unique tumor microenvironment. mdpi.comsemanticscholar.org A common strategy involves linking sorafenib to the carrier via disulfide bonds (-S-S-). mdpi.com
The intracellular environment of tumor cells is characterized by a significantly higher concentration of glutathione (B108866) (GSH) compared to the extracellular space. mdpi.com This high level of GSH, a reducing agent, can cleave the disulfide bonds, triggering a rapid and selective release of the sorafenib payload directly within the target cell. mdpi.commdpi.com In vitro experiments have demonstrated the efficacy of this mechanism, with one study showing a cumulative drug release of 94.76% in a simulated tumor environment (high GSH), compared to only 20.32% in a normal physiological environment (low GSH) over 48 hours. mdpi.comsemanticscholar.org This biorecognition pathway ensures that the drug is liberated precisely where it is needed, maximizing its cytotoxic impact while minimizing premature release and systemic toxicity. mdpi.com
Modulation of Cancer Cell Proliferation and Apoptosis Signaling Cascades
The combination of glucosamine and sorafenib synergistically modulates key signaling pathways that govern cancer cell proliferation and survival. mdpi.com This dual-pronged assault disrupts the cellular machinery that drives uncontrolled growth and promotes programmed cell death (apoptosis).
Impact on Cyclin D1 Expression Dynamics
Cyclin D1 is a critical regulatory protein that controls the progression of cells through the G1 phase of the cell cycle. semanticscholar.org Its overexpression is a common feature in many cancers, leading to unchecked cell proliferation. Research has shown that this compound conjugates effectively inhibit cancer cell proliferation by suppressing the expression of Cyclin D1. mdpi.comsemanticscholar.org
Western blot analyses in HepG2 liver cancer cells have confirmed that treatment with glucosamine-modified sorafenib micelles leads to a significant downregulation of Cyclin D1 protein levels. mdpi.comsemanticscholar.org This effect was more pronounced compared to treatment with sorafenib alone, indicating a synergistic action where glucosamine enhances the anti-proliferative effects of sorafenib. semanticscholar.org The reduction in Cyclin D1 halts the cell cycle, thereby inhibiting tumor growth. nih.govnih.gov
Table 2: Effect of Sorafenib Formulations on Cyclin D1 Expression
| Treatment Group | Effect on Cyclin D1 | Implication | Source |
|---|---|---|---|
| Control | Normal Expression | Uninhibited cell proliferation | mdpi.comsemanticscholar.org |
| Sorafenib (SF) alone | Downregulated | Inhibition of cell proliferation | mdpi.comsemanticscholar.org |
| Glucosamine (AG) + Sorafenib (SF) | Further Downregulation | Synergistic suppression of cell proliferation | mdpi.comsemanticscholar.org |
| Glucosamine-modified SF Micelles (SF-APSP) | Significantly Decreased Expression | Enhanced anti-proliferative effects | mdpi.comsemanticscholar.org |
Regulation of Ras/Raf/MEK/ERK Pathway Activity
The Ras/Raf/MEK/ERK pathway (also known as the MAPK pathway) is a central signaling cascade that translates extracellular signals into cellular responses, including proliferation and survival. mdpi.com Oncogenic mutations, particularly in Ras or Raf proteins, lead to the constitutive activation of this pathway, a hallmark of many human cancers. mdpi.comoncotarget.com
Sorafenib is a potent multi-kinase inhibitor that directly targets Raf kinases (CRAF and BRAF). mdpi.comdrugbank.com By inhibiting Raf, sorafenib blocks the subsequent phosphorylation and activation of MEK and ERK. nih.gov This action effectively shuts down the entire signaling cascade, leading to an inhibition of the uncontrolled cell growth driven by the pathway. mdpi.com The glucosamine-mediated delivery ensures that sorafenib reaches these intracellular targets more efficiently, enhancing its ability to disrupt this critical cancer-promoting pathway. mdpi.com
Influence on PI3K/AKT/mTOR Signaling Modulations
The PI3K/AKT/mTOR pathway is another crucial signaling network that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival while inhibiting apoptosis. nih.govjbuon.com It runs in parallel to the Ras/Raf/MEK/ERK pathway, and its constitutive activation is a key driver in many tumors, including hepatocellular carcinoma. ijbs.commdpi.com
Studies have demonstrated that sorafenib can inhibit hepatic tumor growth by downregulating the PI3K/AKT/mTOR signaling pathway. nih.govjbuon.com Treatment of human SMMC-7721 hepatic carcinoma cells with sorafenib resulted in a time-dependent decrease in the protein and mRNA expression levels of PI3K, AKT, and mTOR. nih.govjbuon.com By disrupting this pathway, sorafenib further impedes cell growth and can induce apoptosis. jbuon.com The enhanced intracellular delivery provided by glucosamine conjugation is expected to amplify this inhibitory effect on the PI3K/AKT/mTOR network.
Table 3: Sorafenib's Impact on PI3K/AKT/mTOR Pathway Components in SMMC-7721 Cells
| Pathway Component | Effect of Sorafenib Treatment | Time Points of Significant Decrease | Source |
|---|---|---|---|
| mTOR | Significant downregulation of protein levels | 0.5, 3, 8, and 25 hours | jbuon.com |
| AKT | Significant decrease in protein and mRNA expression | 0.5, 3, 8, 25, and 48 hours | jbuon.com |
| PI3K | Significant decrease in protein and mRNA expression | 3 and 8 hours | jbuon.com |
Angiogenesis Inhibition Mechanisms in Glucosamine-Sorafenib Research Contexts
Angiogenesis, the formation of new blood vessels, is essential for tumor growth, invasion, and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.govfrontiersin.org Sorafenib is well-characterized as an anti-angiogenic agent. mdpi.comdrugbank.com It exerts this effect by inhibiting several receptor tyrosine kinases involved in angiogenesis, most notably the Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and the Platelet-Derived Growth Factor Receptor (PDGFR-β). mdpi.comdrugbank.comfrontiersin.org
By blocking the signaling through these receptors, sorafenib impedes the development of the tumor's blood supply, effectively starving it and inhibiting its growth. drugbank.comthno.org Research in the context of glucosamine-sorafenib delivery systems indicates that this fundamental anti-angiogenic activity is not only preserved but potentially enhanced. mdpi.com Studies using glucosamine-modified nanoparticles have shown that angiogenesis was more strongly inhibited compared to standard sorafenib therapy. mdpi.com Furthermore, glucosamine itself has been reported to possess anti-angiogenic properties, suggesting a potential for synergistic effects in inhibiting the formation of new tumor blood vessels. mdpi.comsemanticscholar.org
Interactions with Glycosaminoglycan Metabolism (e.g., Hyaluronic Acid Synthesis)
The conjugation of sorafenib with glucosamine introduces a molecule with two components that have distinct and somewhat opposing potential effects on glycosaminoglycan (GAG) metabolism, particularly the synthesis of hyaluronic acid (HA). While direct studies on the "this compound" conjugate's impact on these pathways are not available in the current body of scientific literature, an analysis of the individual actions of sorafenib and glucosamine provides a basis for understanding its potential interactions.
Glucosamine is a fundamental building block for the synthesis of GAGs. nih.gov It serves as a precursor for the disaccharide units that form polymers like hyaluronic acid, chondroitin (B13769445) sulfate (B86663), and keratan (B14152107) sulfate. nih.govcabidigitallibrary.org The body's cells can synthesize glucosamine from glucose and amino acids, but exogenous glucosamine is also readily used for the production of hyaluronic acid by synoviocytes. cabidigitallibrary.org Research on human osteoarthritic synovium explants has demonstrated that the addition of glucosamine hydrochloride (GlcN-HCl) can significantly enhance the production of hyaluronic acid, in some cases by a factor of two to four. nih.govspringermedizin.deresearchgate.net This effect appears to be driven by an increased availability of the substrate, as the studies noted no corresponding alteration in the gene expression of the hyaluronic acid synthase (HAS) enzymes (HAS1, HAS2, and HAS3). nih.govspringermedizin.deresearchgate.net However, the effect of glucosamine on GAG synthesis may be cell-type specific, as some research has shown it can inhibit the synthesis of GAG chains on vascular smooth muscle cell proteoglycans, an effect attributed to the depletion of cellular ATP. nih.gov
On the other hand, sorafenib has been shown to exert an inhibitory effect on hyaluronic acid synthesis. In studies involving renal cell carcinoma (RCC) cells, sorafenib administered at high concentrations was found to inhibit HA synthesis by downregulating the expression of the HAS3 enzyme. scientificarchives.com This effect is part of its broader anti-tumor activity, as HA in the tumor microenvironment can promote cancer cell proliferation, migration, and angiogenesis. scientificarchives.com The inhibitory effect of sorafenib on HA synthesis can be achieved at lower, pharmacological doses when used in combination with other agents like hymecromone. scientificarchives.comauajournals.orgresearchgate.net Interestingly, in hepatocellular carcinoma (HCC) patients, sorafenib has been observed to activate glucuronic acid metabolism and increase the levels of UDP-glucose 6-dehydrogenase (UGDH), an enzyme that produces precursors for GAG synthesis. nih.gov
Given these individual mechanisms, the "this compound" conjugate presents a complex scenario. The glucosamine component would be expected to serve as a substrate, potentially promoting the synthesis of hyaluronic acid and other GAGs. cabidigitallibrary.orgnih.gov Conversely, the sorafenib component could simultaneously act to suppress the enzymatic machinery (specifically HAS enzymes) responsible for HA production. scientificarchives.com The ultimate effect of the conjugate on glycosaminoglycan metabolism would likely be highly dependent on the cellular context, the metabolic state of the target cell, the local concentrations achieved, and the cleavage of the conjugate into its constituent parts.
Data on the Effects of Glucosamine and Sorafenib on Hyaluronic Acid (HA) and Glycosaminoglycan (GAG) Metabolism
Table 2: Effects of Sorafenib on HA and GAG-related Metabolism
| Component | Cell/Tissue Type | Finding | Mechanism | Reference |
|---|---|---|---|---|
| Sorafenib | Renal Cell Carcinoma (RCC) Cells | Inhibited HA synthesis at high concentrations. | Downregulation of HAS3 enzyme expression. | scientificarchives.com |
| Sorafenib (with Hymecromone) | Renal Cell Carcinoma (RCC) Cells | Inhibited HA synthesis at pharmacological doses. | Inhibition of HAS3 expression and HA-related signaling. | scientificarchives.comauajournals.orgresearchgate.net |
Preclinical Efficacy Evaluations of Glucosamine Integrated Sorafenib Approaches
In Vitro Anti-Proliferative and Cytotoxic Assessments
In laboratory settings, the anti-cancer effects of glucosamine-modified sorafenib (B1663141) formulations have been evaluated across various cancer cell lines. These studies are crucial for determining the potential of these novel compounds to inhibit cancer cell growth and induce cell death.
Hepatocellular Carcinoma Cell Line Models (e.g., HepG2)
Hepatocellular carcinoma (HCC) is a primary focus for sorafenib-based therapies. In studies involving the HepG2 human liver cancer cell line, glucosamine-modified sorafenib has demonstrated enhanced anti-proliferative and cytotoxic effects. For instance, a drug delivery system utilizing glucosamine-modified reduction-responsive polymeric micelles to deliver sorafenib (SF-APSP micelles) showed increased inhibition of HepG2 cell proliferation compared to sorafenib alone. mdpi.comsemanticscholar.org This was attributed to the targeting of GLUT-1, which is overexpressed in liver cancer, leading to better cellular uptake of the drug. mdpi.com The combination of glucosamine (B1671600) and sorafenib in these micellar formulations was found to synergistically enhance antitumor effects, in part by suppressing the expression of cyclin D1, a key protein in cell cycle progression. mdpi.comsemanticscholar.org
Another study developed sorafenib-loaded chitosan (B1678972) nanoparticles, which also showed significant cytotoxicity against HepG2 cells. frontiersin.org The half-maximal inhibitory concentration (IC50) for these nanoparticles was found to be 3.9 ± 0.15 μg/mL, indicating potent anti-cancer activity. frontiersin.org Furthermore, combining a miR-27a inhibitor with sorafenib in HepG2 and Huh7 cells led to a significant decrease in cell viability and an increase in apoptosis. nih.gov
Below is a table summarizing the in vitro cytotoxicity of different sorafenib formulations on HepG2 cells.
| Formulation | Cell Line | Key Findings |
| Glucosamine-modified reduction-responsive polymeric micelles (SF-APSP) | HepG2 | Enhanced anti-proliferative effects compared to free sorafenib; suppressed cyclin D1 expression. mdpi.comsemanticscholar.org |
| Sorafenib-loaded PLGA-chitosan nanoparticles | HepG2 | IC50 value of 3.9 ± 0.15 μg/mL, indicating strong cytotoxic activity. frontiersin.org |
| Sorafenib + miR-27a inhibitor | HepG2, Huh7 | Significant decrease in cell viability and increase in apoptosis compared to single-agent treatment. nih.gov |
| Sorafenib-loaded lipid-based nanosuspensions | HepG2, Bel-7402 | Higher in vitro cytotoxicity compared to sorafenib solution. nih.gov |
Colorectal Adenocarcinoma Cell Line Models (e.g., HT29)
The application of glucosamine-integrated sorafenib has also been explored in colorectal cancer models. In a study using the HT29 colorectal adenocarcinoma cell line, sorafenib-loaded chitosan nanoparticles, both with and without folic acid coating, demonstrated enhanced anticancer action compared to free sorafenib. mdpi.comresearchgate.net This suggests that, similar to HCC models, the targeted delivery of sorafenib using carriers like chitosan can improve its efficacy in colorectal cancer cells. mdpi.com Previous research has indicated that sorafenib can inhibit cellular proliferation in HT29 cells. mdpi.comsemanticscholar.org
Other Relevant Cancer Cell Models
The potential of sorafenib and its modified formulations extends to other cancer types. For instance, in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) cell lines resistant to tyrosine kinase inhibitors, sorafenib has been shown to reduce cell proliferation, invasion, and migration. nih.gov It achieves this by inhibiting downstream signaling pathways involving C-RAF and B-RAF. nih.gov In a lung cancer model, the co-delivery of sorafenib and crizotinib (B193316) within polymeric nanoparticles improved survival and resulted in fewer side effects compared to the intravenous administration of the drugs without the nanoparticle carrier. researchgate.net
In Vivo Antitumor Efficacy Studies in Experimental Models
Following promising in vitro results, the therapeutic potential of glucosamine-integrated sorafenib is further assessed in living organisms, typically in rodent models.
Xenograft Tumor Model Systems (e.g., nude mice with HepG2 xenografts)
In nude mice bearing tumors derived from HepG2 cells, glucosamine-modified sorafenib formulations have shown superior antitumor effects. One study reported that glucosamine-modified micelles led to significantly smaller tumor volumes (approximately 250 mm³) compared to free sorafenib (around 1000 mm³). mdpi.com Another investigation using glucosamine-modified reduction-responsive polymeric micelles (SF-APSP) in a HepG2 xenograft model also confirmed excellent antitumor effects and better tolerance compared to other treatment groups. mdpi.comnih.gov The tumor growth was significantly inhibited in mice treated with the SF-APSP micelles. nih.gov
Similarly, sorafenib-loaded lipid-based nanosuspensions demonstrated better in vivo anticancer efficacy in a murine liver cancer model compared to oral or injected sorafenib solutions. nih.gov The combination of Momordica charantia lectin with sorafenib also markedly reduced the tumor weight of HepG2 xenografts in nude mice. researchgate.net
The table below presents data from an in vivo study on a human liver cancer xenograft model (HepG2).
| Treatment Group | Key Findings |
| Glucosamine-modified micelles | Achieved smaller tumor volumes (~250 mm³) compared to free sorafenib (~1000 mm³). mdpi.com |
| Glucosamine-modified reduction-responsive polymeric micelles (SF-APSP) | Showed excellent antitumor effects and better tolerance; significantly inhibited tumor growth. mdpi.comnih.gov |
| Sorafenib-loaded lipid-based nanosuspensions | Exhibited better anticancer efficacy compared to oral or injected sorafenib. nih.gov |
| Momordica charantia lectin + Sorafenib | Noticeably reduced the tumor weight of HepG2 xenografts. researchgate.net |
Orthotopic and Metastatic Animal Models
Orthotopic models, where tumor cells are implanted in the organ of origin, and metastatic models provide a more clinically relevant setting to evaluate anticancer therapies. In an orthotopic mouse model of hepatocellular carcinoma, sorafenib was found to suppress the development of postsurgical intrahepatic recurrence and abdominal metastasis, leading to prolonged postoperative survival. nih.govduke.edu This suggests a potential application for sorafenib in preventing HCC relapse after surgery. nih.govduke.edu In an orthotopic 4T1 breast cancer model, a heparan sulfate (B86663) mimetic, PG545, was shown to inhibit primary tumor growth and spontaneous metastasis. researchgate.net
Analysis of Tumor Growth Inhibition and Regression Metrics
The integration of glucosamine with sorafenib in preclinical models has demonstrated a marked improvement in the inhibition of tumor growth. This enhanced efficacy is largely attributed to the targeting of glucose transporter 1 (GLUT-1), which is frequently overexpressed in liver cancer cells. By utilizing glucosamine as a targeting moiety, drug delivery systems can achieve higher intracellular concentrations of sorafenib in tumor tissues.
In a study involving nude mice with HepG2 cell xenografts, a glucosamine-modified, reduction-responsive polymeric micelle system for delivering sorafenib (SF-APSP micelles) was evaluated. The results indicated that this formulation led to excellent antitumor effects and was better tolerated compared to other treatment groups. nih.gov Similarly, another in vivo study using glucosamine-modified micelles showed superior therapeutic efficacy, resulting in significantly smaller tumor volumes (approximately 250 mm³) compared to treatment with free sorafenib (approximately 1000 mm³). mdpi.com
The mechanism behind this enhanced effect involves glucosamine facilitating the uptake of the drug conjugate into cancer cells through GLUT-1 mediated endocytosis. nih.gov This targeted approach not only increases the accumulation of sorafenib within the tumor but also leverages the inherent anticancer properties of glucosamine itself, which can inhibit cell proliferation and induce apoptosis. nih.govfrontiersin.org
Further research has explored the use of sorafenib-loaded lipid-based nanosuspensions (sorafenib-LNS) in H22-bearing liver cancer xenograft models. These nanosuspensions, while not directly conjugated with glucosamine, demonstrated significantly higher antitumor efficacy by reducing tumor volume compared to orally administered sorafenib. nih.gov This suggests that nanoparticle-based delivery systems, in general, can improve the therapeutic index of sorafenib. When such systems are functionalized with a targeting ligand like glucosamine, the antitumor effects are further amplified. nih.govmdpi.com
The following table summarizes the key findings from preclinical studies on tumor growth inhibition:
| Formulation | Cancer Model | Key Findings on Tumor Growth Inhibition | Reference |
| Glucosamine-modified sorafenib micelles (SF-APSP) | HepG2 xenograft in nude mice | Excellent antitumor effects and better tolerance. nih.gov | nih.gov |
| Glucosamine-modified micelles | In vivo model | Achieved tumor volumes of ~250 mm³ versus ~1000 mm³ with free sorafenib. mdpi.com | mdpi.com |
| Sorafenib-loaded lipid-based nanosuspensions (sorafenib-LNS) | H22 liver cancer xenograft in mice | Significantly higher antitumor efficacy in reducing tumor volume compared to oral sorafenib. nih.gov | nih.gov |
Investigation of Anti-Metastatic Potential
The anti-metastatic potential of glucosamine-integrated sorafenib approaches has been a key area of investigation, given that metastasis is a major cause of cancer-related mortality. Sorafenib on its own has been shown to inhibit metastatic colony formation in preclinical models of osteosarcoma. nih.gov However, the development of sorafenib resistance can paradoxically enhance the metastatic potential of hepatocellular carcinoma (HCC) cells. plos.org
The conjugation of sorafenib with glucosamine offers a promising strategy to overcome this limitation. In vitro studies using a wound healing assay demonstrated that glucosamine-modified sorafenib micelles (SF-APSP) significantly inhibited the migration of HepG2 cells compared to other formulations. nih.gov This inhibition of cell migration is critical for preventing the initial steps of metastasis.
The underlying mechanism for the anti-metastatic effect of glucosamine-conjugated sorafenib is multifaceted. Glucosamine itself has been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are crucial for the degradation of the extracellular matrix during tumor invasion. frontiersin.org Furthermore, by enhancing the targeted delivery of sorafenib to cancer cells, the glucosamine conjugate can more effectively inhibit signaling pathways involved in cell migration and invasion. nih.govmdpi.com
Research has also highlighted the role of the tumor microenvironment in metastasis. For instance, depletion of tumor-associated macrophages has been shown to enhance the anti-metastatic and anti-angiogenic effects of sorafenib in liver cancer models. nih.gov While not directly a glucosamine-based approach, this finding underscores the importance of combination strategies in targeting different aspects of tumor progression and metastasis.
The table below outlines the research findings on the anti-metastatic potential of these approaches:
| Formulation/Approach | Cancer Model | Key Findings on Anti-Metastatic Potential | Reference |
| Glucosamine-modified sorafenib micelles (SF-APSP) | HepG2 cells (in vitro) | Significantly inhibited cell migration in a wound healing assay. nih.gov | nih.gov |
| Sorafenib (unconjugated) | Osteosarcoma preclinical models | Reduced metastatic colony formation in the lungs. nih.gov | nih.gov |
| Sorafenib with depletion of tumor-associated macrophages | Metastatic liver cancer models | Significantly inhibited lung metastasis compared to sorafenib alone. nih.gov | nih.gov |
Mechanisms of Overcoming Sorafenib Resistance Via Glucosamine Based Interventions
Reversal of Multidrug Resistance Phenotypes
Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, often characterized by the overexpression of ATP-binding cassette (ABC) transporters. These membrane proteins function as efflux pumps, actively expelling a wide array of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. nih.govnih.gov In the context of hepatocellular carcinoma (HCC), key ABC transporters, including P-glycoprotein (P-gp/MDR1), multidrug resistance-associated proteins (MRP1, MRP2), and breast cancer resistance protein (BCRP/ABCG2), have been identified as significant factors in Sorafenib (B1663141) resistance. nih.govresearchgate.netdovepress.com
Glucosamine (B1671600) and its derivatives have emerged as potential chemosensitizers capable of reversing this resistance phenotype. Studies have demonstrated that glucosamine can modulate the expression and function of these critical ABC transporters. For instance, in resistant ovarian cancer cells overexpressing MRP2, glucosamine not only enhanced the cytotoxicity of cisplatin (B142131) but also decreased the mRNA expression of both MRP1 and MRP2. nih.gov This suggests a mechanism whereby glucosamine interferes with the production of the very pumps that expel anticancer drugs. Similar effects have been observed in breast cancer cells, where glucosamine was found to reduce the expression of BCRP mRNA. nih.gov
The strategy of combining Sorafenib with a modulator of ABC transporters is a promising approach to overcoming resistance. nih.gov Sorafenib itself has been shown to partially reverse MDR in hepatoma cells by down-regulating the expression of the mdr1 gene, which codes for P-gp. sci-hub.se The addition of glucosamine could potentiate this effect. This concept is supported by the development of drug delivery systems, such as glucosamine-modified polymeric micelles, designed to carry Sorafenib. mdpi.com These targeted systems leverage the high expression of glucose transporters (GLUTs) on liver cancer cells to increase intracellular drug accumulation, a mechanism that inherently bypasses the efflux activity of ABC transporters. mdpi.comphysiology.org By inhibiting the synthesis and function of these efflux pumps, glucosamine-based interventions can restore or enhance the sensitivity of cancer cells to Sorafenib.
Table 1: Effect of Glucosamine on Multidrug Resistance (MDR) Associated Proteins
| MDR Protein | Effect of Glucosamine Intervention | Observed Outcome | Cancer Model | Reference |
|---|---|---|---|---|
| MRP1 (ABCC1) | Decreased mRNA expression | Contributes to reversal of drug resistance | Ovarian Cancer (A2780RCIS) | nih.gov |
| MRP2 (ABCC2) | Decreased mRNA expression | Enhanced cisplatin cytotoxicity in resistant cells | Ovarian Cancer (A2780RCIS) | nih.gov |
| BCRP (ABCG2) | Reduced mRNA expression | Increased sensitivity to mitoxantrone | Breast Cancer (MCF-7/MX) | nih.gov |
| P-gp (MDR1/ABCB1) | Sorafenib down-regulates P-gp; Glucosamine-delivery systems bypass efflux | Reversal of MDR; Enhanced antitumor effects | Hepatoma (BEL-7402/FU); Liver Cancer (HepG2) | sci-hub.semdpi.com |
Counteracting Compensatory Oncogenic Signaling Pathways
A significant mechanism of acquired resistance to Sorafenib involves the activation of alternative or compensatory oncogenic signaling pathways. nih.gov When Sorafenib blocks its primary targets, such as the Raf/MEK/ERK pathway, cancer cells can rewire their signaling networks to promote survival and proliferation. sci-hub.sefrontiersin.org The phosphatidylinositol-3-kinase (PI3K)/Akt pathway is one of the most critical compensatory cascades implicated in Sorafenib resistance in HCC. researchgate.netsci-hub.se Activation of PI3K/Akt signaling promotes cell survival, inhibits apoptosis, and can lead to a more aggressive, migratory phenotype in Sorafenib-resistant cells. researchgate.netfrontiersin.org
Inhibition of this compensatory PI3K/Akt activation has been shown to successfully reverse Sorafenib resistance. researchgate.netfrontiersin.org Studies using specific PI3K inhibitors like LY294002 demonstrated that blocking this pathway could re-sensitize resistant HCC cells to Sorafenib. researchgate.netfrontiersin.org Glucosamine has been shown to impact key oncogenic pathways, including those that overlap with Sorafenib resistance mechanisms. For example, the interaction of hyaluronan (a polymer containing N-acetylglucosamine) with its receptor CD44 is known to activate PI3K/Akt signaling, which contributes to drug resistance. mdpi.comresearchgate.net Interventions that disrupt this axis could therefore counteract this resistance mechanism. Furthermore, in breast cancer stem cells, glucosamine has been found to decrease their stemness properties by directly inactivating the STAT3 signaling pathway, another pathway implicated in Sorafenib resistance. mdpi.comnih.gov By targeting these critical survival pathways that cancer cells exploit to evade therapy, glucosamine-based strategies can potentially dismantle the cellular machinery that drives resistance to Sorafenib.
Table 2: Key Proteins in Compensatory Pathways for Sorafenib Resistance
| Protein/Pathway | Function in Sorafenib Resistance | Potential Modulation by Glucosamine-Related Interventions | Reference |
|---|---|---|---|
| PI3K/Akt | Activation provides a pro-survival signal, compensating for Raf/MEK/ERK inhibition by Sorafenib. | Disruption of related signaling (e.g., HA-CD44 axis) may inhibit Akt activation. | researchgate.netsci-hub.seresearchgate.net |
| p-Akt (phosphorylated Akt) | The activated form of Akt; its overexpression is characteristic of resistant cells. | Inhibition of upstream activators can decrease p-Akt levels. | researchgate.netfrontiersin.org |
| mTOR | A downstream effector of PI3K/Akt, its activation is linked to cell cycle progression and attenuated sensitivity to Sorafenib. | Inhibition of the upstream PI3K/Akt pathway would reduce mTOR signaling. | nih.govsci-hub.se |
| STAT3 | Activation promotes cell survival and proliferation in resistant cells. | Glucosamine has been shown to inactivate STAT3 in cancer stem cells. | mdpi.comnih.gov |
Strategies to Bypass Drug Inactivation Pathways (e.g., UGT1A9 Modulation)
The clinical efficacy of Sorafenib is significantly influenced by its metabolic inactivation, a process primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes. sci-hub.se Specifically, UGT1A9 is the main enzyme responsible for the glucuronidation of Sorafenib, converting it into an inactive, water-soluble metabolite that is more easily excreted from the body. aging-us.com Elevated expression of UGT1A9 in tumor cells represents a key mechanism of drug resistance, as it effectively reduces the local concentration of active Sorafenib.
Therefore, a viable strategy to overcome this form of resistance is to inhibit the activity of UGT1A9. This would prevent the metabolic breakdown of Sorafenib, maintaining its therapeutic concentration within the tumor. Interestingly, while Sorafenib is metabolized by UGT1A9, it can act as an inhibitor of a different enzyme, UGT1A1. aging-us.com This complex interplay highlights the potential for modulating UGT activity. Research has shown that UDP-N-acetylglucosamine, a derivative of glucosamine, can act as a UGT1A inhibitor. This finding suggests that glucosamine-based compounds could compete with or allosterically inhibit UGT enzymes, including UGT1A9. By blocking or reducing the rate of Sorafenib glucuronidation, such interventions could bypass this major drug inactivation pathway, thereby enhancing the drug's bioavailability and restoring its anticancer effects in resistant tumors.
Table 3: UGT Enzymes and Their Relevance to Sorafenib Metabolism
| Enzyme | Role in Relation to Sorafenib | Potential Intervention Strategy | Reference |
|---|---|---|---|
| UGT1A9 | Primary enzyme responsible for the glucuronidation (inactivation) of Sorafenib. | Inhibition by competitive or allosteric modulators to prevent Sorafenib breakdown. | aging-us.com |
| UGT1A1 | Inhibited by Sorafenib; its activity can influence UGT1A9's metabolism of Sorafenib through protein interactions. | UDP-N-acetylglucosamine acts as a UGT1A inhibitor, suggesting a mechanism for modulation. | nih.govaging-us.com |
| UGT Family (General) | Catalyze glucuronidation, a major pathway for drug detoxification and resistance. | Development of selective UGT inhibitors to restore sensitivity to drugs like Sorafenib. | aging-us.com |
Modulation of Cancer Stemness and Plasticity
Cancer stem cells (CSCs) are a subpopulation of tumor cells with properties of self-renewal and differentiation that are considered major drivers of tumor recurrence, metastasis, and therapy resistance. Emerging evidence indicates that treatment with targeted therapies like Sorafenib can inadvertently promote the survival and expansion of the CSC population, contributing to acquired resistance. frontiersin.org Furthermore, cancer cells can exhibit plasticity, shifting between different cellular states (e.g., epithelial-to-mesenchymal transition or EMT) to adapt to therapeutic pressures, often resulting in a more stem-like and resistant phenotype. nih.govresearchgate.net
Glucosamine-based interventions offer a compelling strategy to counteract these processes. Glucosamine has been shown to directly target and inhibit the proliferation of CSCs. This is achieved by impacting fundamental cellular processes within CSCs. For example, glucosamine can interfere with mitochondrial metabolism and induce ATP depletion, striking at the metabolic flexibility that is crucial for CSC survival. Moreover, glucosamine-labeled nanocarriers have been designed to specifically target CSCs in hypoxic tumor niches. Once delivered, they can disrupt key stemness-maintaining networks, such as the OCT4-SOX2 axis, and down-regulate hypoxia-inducible factor-1 alpha (HIF-1α), a protein critical for survival in low-oxygen environments and maintaining stemness. By selectively targeting the CSC population and modulating the cellular plasticity that fuels resistance, glucosamine can help to eliminate the root source of tumor relapse and overcome resistance to Sorafenib.
Table 4: Effects of Glucosamine on Cancer Stem Cell (CSC) Properties
| CSC Marker/Pathway | Effect of Glucosamine Intervention | Mechanism/Outcome | Cancer Model | Reference |
|---|---|---|---|---|
| CSC Propagation | Inhibited | Suppresses oxidative mitochondrial metabolism (OXPHOS), leading to ATP depletion. | Breast Cancer (MCF7) | |
| OCT4-SOX2 Network | Disrupted | Downregulates key transcription factors that maintain stemness. | CSC Spheroids | |
| STAT3 Pathway | Inactivated | Decreases the stemness of ALDH(+) cancer stem cells. | Breast Cancer | mdpi.com |
| HIF-1α | Downregulated | Reduces adaptation to hypoxia and maintenance of stemness. | CSC Spheroids |
Combinatorial Research Strategies with Glucosamine Augmented Sorafenib Systems
Synergistic Effects with Established and Investigational Anti-Cancer Agents
The conjugation of glucosamine (B1671600) to sorafenib (B1663141) delivery systems is designed to increase the intracellular concentration of the drug in tumor cells, a mechanism that can potentiate its cytotoxic effects when used in combination with other anti-cancer agents. nih.gov Research has shown that glucosamine itself can enhance the anti-tumor activity of sorafenib. nih.govtandfonline.com This intrinsic synergistic relationship can be further amplified by combining the glucosamine-augmented sorafenib with other established chemotherapeutics.
For instance, studies have explored the co-delivery of sorafenib and paclitaxel (B517696) using dendronized hyaluronic acid-based micelles. mdpi.com This dual-drug delivery system led to significantly enhanced intracellular drug levels and superior tumor growth inhibition in mouse models compared to the administration of either drug alone. mdpi.com The principle of synergy has also been demonstrated in combinations of sorafenib with other agents such as doxorubicin (B1662922), fluvastatin, and the investigational histone acetyltransferase inhibitor MG149. bmbreports.orgoncotarget.commdpi.comnih.gov These combinations have been shown to more effectively induce apoptosis and reduce cancer cell viability than monotherapy treatments. oncotarget.commdpi.com A study combining the glucosylceramide synthase inhibitor Genz-123346 and aripiprazole (B633) with sorafenib or doxorubicin found a potentiation of tumor cell growth inhibition, highlighting the potential of targeting metabolic pathways to overcome drug resistance. mdpi.com
The rationale for this approach is that combining drugs with different mechanisms of action can target multiple signaling pathways simultaneously, making it more difficult for cancer cells to develop resistance. Glucosamine-mediated targeting ensures that this enhanced cytotoxic payload is delivered more specifically to the tumor site, potentially reducing systemic toxicity.
Table 1: Selected Studies on Synergistic Combinations with Sorafenib
| Combination Agents | Key Findings | Cell Lines/Model | Reference |
| Sorafenib + Paclitaxel | Co-delivery via hyaluronic acid-based micelles enhanced intracellular drug levels and showed superior tumor growth inhibition. | HepG2 cells, Heps tumor-bearing mice | mdpi.com |
| Sorafenib + Fluvastatin | Combination treatment was superior in promoting apoptosis and inhibiting proliferation; inhibited MAPK and NF-κB pathways. | In vitro and in vivo HCC models | oncotarget.com |
| Sorafenib + Doxorubicin | Combination was well-tolerated and appeared more effective than doxorubicin alone in patients with advanced HCC. | Human patients (Phase I trial) | nih.gov |
| Sorafenib + Genz-123346 + Aripiprazole | Enhanced the growth inhibitory effect of sorafenib on tumor cells and tumor microspheres. | Huh7 and Hepa 1-6 cells | mdpi.com |
| Sorafenib + MG149 | Exerted a synergistic anti-proliferation effect on HCC cells by inducing apoptotic cell death and aggravating endoplasmic reticulum (ER) stress. | Huh7, Hep3B, and HepG2 cells | bmbreports.org |
Co-Delivery Approaches with Therapeutic Nucleotides or Proteins
The versatility of nanoparticle-based delivery systems allows for the simultaneous transport of small-molecule drugs like sorafenib and larger therapeutic biomolecules, including nucleotides (e.g., siRNA, pDNA) and proteins (e.g., CRISPR/Cas9). Glucosamine functionalization of these nanoparticles serves to guide the multi-component therapeutic to cancer cells.
A significant application of this strategy is in overcoming drug resistance. For example, nanoparticles have been designed to co-deliver sorafenib and small interfering RNA (siRNA) targeting genes that contribute to chemoresistance, such as midkine (B1177420) (MK-siRNA) or Tim-3. mdpi.comtandfonline.commdpi.com In one study, the co-delivery of sorafenib and MK-siRNA via ultra-small lipid nanoparticles eradicated sorafenib-resistant hepatocellular carcinoma (HCC) in mouse models with 70% efficacy. tandfonline.com This approach silences resistance-conferring genes while simultaneously delivering a cytotoxic blow with sorafenib.
Another revolutionary approach involves the co-delivery of sorafenib with the CRISPR/Cas9 gene-editing system. nih.gov Researchers have developed hollow mesoporous silica (B1680970) nanoparticles to carry both sorafenib and the CRISPR/Cas9 machinery designed to edit a key oncogene, such as the epidermal growth factor receptor (EGFR). nih.govnih.gov This combination achieved a synergistic effect on cell proliferation and led to an 85% tumor inhibition in a mouse model by simultaneously blocking signaling pathways with sorafenib and permanently altering the cancer cell's genome. nih.gov
Table 2: Co-Delivery Systems for Sorafenib and Therapeutic Biomolecules
| Co-Delivered Agent | Delivery System | Targeting Ligand/Strategy | Key Outcome | Reference |
| CRISPR/Cas9 System | Hollow mesoporous organosilica nanoparticles coated with polyamidoamine | Aptamer | Synergistic inhibition of tumor growth (85%) via EGFR gene editing and chemotherapy. | nih.gov |
| Midkine-siRNA (MK-siRNA) | Ultra-small lipid nanoparticles (us-LNPs) | SP94 peptide | Overcame sorafenib resistance, enhanced cytotoxicity of low-dose sorafenib. | mdpi.comtandfonline.com |
| Tim-3 siRNA | pH-triggered drug-eluting nanoparticles | N/A (pH-sensitive release) | Improved tumor targeting and enhanced anti-HCC effect. | mdpi.comdntb.gov.ua |
| siPD-L1 | TAT-poly-SS-lysine-modified chitosan (B1678972) nanoparticles | TAT peptide | Higher apoptosis rate compared to free drugs; 73% retention in blood circulation. | mdpi.com |
Integration with Experimental Physical Modalities
Glucosamine-augmented sorafenib systems can be integrated with non-pharmacological, physical treatment modalities like photothermal therapy (PTT) to create powerful, localized anti-cancer effects. PTT utilizes photothermal agents that, when irradiated with near-infrared (NIR) light, convert light energy into heat, inducing hyperthermia and causing thermal ablation of cancer cells. nih.govmdpi.comdovepress.com
In this combinatorial approach, a nanoparticle is engineered to carry both sorafenib and a photothermal agent (e.g., copper(I) selenide, Prussian blue). nih.govmdpi.com The glucosamine on the nanoparticle's surface directs it to the tumor. Once accumulated at the tumor site, the area is irradiated with an NIR laser. The resulting localized heat not only destroys cancer cells directly but can also enhance the permeability of cellular membranes, increasing the uptake and efficacy of the co-delivered sorafenib. mdpi.comnih.gov
This synergistic chemo-photothermal therapy offers several advantages. It provides a dual mechanism of cell killing, reducing the likelihood of resistance. Furthermore, the treatment is highly targeted, as the therapeutic effect is confined to the area exposed to the laser, minimizing damage to surrounding healthy tissues. nih.govdovepress.com Studies have shown that combining sorafenib with PTT significantly enhances the dampening of cancer cell propagation and metastasis and more effectively propels cell apoptosis compared to either PTT or sorafenib monotherapy. mdpi.com
Table 3: Integration of Sorafenib with Physical Therapeutic Modalities
| Physical Modality | Delivery System/Agent | Key Findings | Model | Reference |
| Photothermal Therapy (PTT) | Cu₂₋ₓSe@SOR@PEG (CSP) Nanoparticles | CSP nanoparticles exhibited remarkably enhanced therapeutic effect upon 808 nm laser irradiation, suppressing tumor growth and propelling apoptosis. | Xenograft tumor mouse model | mdpi.com |
| Photothermal Therapy (PTT) | SP94-PB-SF-Cy5.5 Nanoparticles | Nanoparticles had extraordinary photothermal effects and achieved controlled release of sorafenib, eradicating tumors with no local recurrence. | HCC models | nih.govdovepress.com |
| Photothermal Therapy (PTT) | Photothermally sensitive nanoliposomes | Encapsulated sorafenib and Indocyanine green (ICG); heat from PTT induced liposomal damage, leading to immediate release of sorafenib. | N/A | nih.gov |
Future Research Directions and Translational Research Perspectives for Sorafenib Glucosamine Innovations
Novel Material Design for Enhanced Biocompatibility and Targeting Specificity
The design of the carrier system for sorafenib-glucosamine (B1150169) is critical for its in vivo performance. Future research will likely focus on developing novel materials with enhanced biocompatibility and more precise targeting capabilities.
Key Research Areas:
Biodegradable Nanoparticles: The use of biodegradable materials like polyketals for nanoparticle formulation is a key area of investigation. These materials can be engineered to be stable in circulation but degrade in the acidic tumor microenvironment, releasing the drug payload directly at the target site. Surface decoration with N-acetyl-glucosamine (GlcNAc) has been shown to enhance uptake by specific cell types, such as cardiomyocytes, suggesting a potential for targeted delivery. nih.gov
Mesoporous Silica (B1680970) Nanoparticles (MSNs): MSNs offer a high surface area for drug loading and can be functionalized with targeting moieties. "Raisin-cake"-like structures, where magnetic nanoparticles are coated with mesoporous silica and then functionalized with glucosamine (B1671600), are being explored for theranostic applications, combining therapy and diagnosis. mdpi.com
Iron Oxide Nanoparticles (IONs): Superparamagnetic IONs functionalized with glucosamine are being developed as biocompatible nanocarriers. cambridge.org These nanoparticles can be guided by an external magnetic field to the tumor site, offering a physical method of targeting in addition to the biological targeting provided by glucosamine. dovepress.com
Polymeric Micelles: Reduction-responsive polymeric micelles modified with glucosamine are designed to be stable in the bloodstream but disassemble in the high-glutathione environment of tumor cells, leading to rapid drug release. nih.govmdpi.com
| Material | Key Features | Potential Advantages |
|---|---|---|
| Biodegradable Nanoparticles (e.g., polyketals) | Surface decoration with GlcNAc | Enhanced uptake in specific cells, pH-sensitive drug release |
| Mesoporous Silica Nanoparticles (MSNs) | "Raisin-cake" structure, high surface area | Theranostic capabilities, high drug loading |
| Iron Oxide Nanoparticles (IONs) | Superparamagnetic, glucosamine functionalized | Magnetic targeting, biocompatibility |
| Polymeric Micelles | Reduction-responsive, glucosamine modified | Tumor-specific drug release, stability in circulation |
Exploration of Alternative Glucosamine Derivatives and Conjugation Chemistries
To optimize the targeting efficiency and drug-release kinetics of this compound conjugates, researchers are exploring various glucosamine derivatives and conjugation methods.
Key Research Areas:
N-acetyl-glucosamine (GlcNAc): As an alternative to glucosamine, GlcNAc has shown promise in enhancing nanoparticle uptake. nih.gov It is recognized and internalized by cells, providing a mechanism for drug delivery. nih.gov
Conjugation Chemistries: The method of attaching glucosamine or its derivatives to the drug or nanocarrier is crucial. Research is ongoing to develop more stable and efficient conjugation chemistries. This includes exploring different linkers that can be cleaved under specific conditions within the tumor microenvironment, ensuring that the drug is released in its active form. For example, esterification has been used to attach methotrexate (B535133) to a glucosamine-modified structure. mdpi.com Amidation is another method used for the surface functionalization of iron oxide nanoparticles with glucosamine. cambridge.org
Development of Advanced Preclinical Models for Predictive Research
The translation of promising laboratory findings into clinical success is a significant hurdle. researchgate.netdntb.gov.ua The development of more predictive preclinical models is essential to bridge this gap.
Key Research Areas:
Three-Dimensional (3D) Bioprinting: 3D bioprinted tumor models can more accurately mimic the in vivo tumor microenvironment, including its vascularization and cellular heterogeneity. amegroups.org These models provide a more realistic platform for testing the efficacy and toxicity of this compound formulations compared to traditional 2D cell cultures. amegroups.org
Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, maintain the genetic and phenotypic characteristics of the original tumor. researchgate.net These models are valuable for assessing the efficacy of targeted therapies like this compound in a context that reflects human tumor diversity.
Humanized Mouse Models: These are mice engrafted with human immune cells, allowing for the study of the interactions between the drug, the tumor, and the human immune system. This is particularly relevant as sorafenib (B1663141) has been shown to have immunomodulatory effects. amegroups.org
Integration with Omics Technologies for Comprehensive Mechanistic Elucidation
To fully understand how this compound works and to identify biomarkers for patient stratification, researchers are increasingly turning to "omics" technologies. frontiersin.org
Key Research Areas:
Proteomics and Metabolomics: These technologies can provide a global view of the changes in protein and metabolite levels in cancer cells upon treatment with this compound. frontiersin.orgmdpi.com This can help to identify the specific pathways that are affected by the drug and to uncover mechanisms of resistance. researchgate.netmdpi.com
Genomics and Transcriptomics: Analyzing the genetic and transcriptional profiles of tumors can help to identify patients who are most likely to respond to this compound. For example, tumors with high expression of glucose transporters might be particularly susceptible to this targeted therapy. frontiersin.org
Multi-Omics Integration: Combining data from different omics platforms can provide a more comprehensive understanding of the complex biological systems involved in drug response and resistance. frontiersin.org This integrated approach can help to identify novel therapeutic targets and to develop more effective combination therapies. frontiersin.org
Emerging Therapeutic Applications Beyond Primary Tumor Research
While the primary focus of this compound research has been on treating primary tumors, particularly hepatocellular carcinoma, the unique properties of this conjugate open up possibilities for other therapeutic applications. mdpi.comnih.gov
Key Research Areas:
Metastatic Cancer: The ability of glucosamine to target cells with high glucose uptake could be exploited to treat metastatic cancers, which are often highly metabolically active.
Combination Therapies: this compound could be used in combination with other anticancer agents, such as chemotherapy or immunotherapy, to enhance their efficacy and overcome drug resistance. mdpi.commdpi.com For instance, combining sorafenib with hymecromone has shown promise in preclinical models of renal cell carcinoma. nih.gov
Other Diseases: The anti-inflammatory and other biological activities of glucosamine suggest that this compound conjugates could potentially be repurposed for other diseases. researchgate.net For example, glucosamine has been investigated for its potential therapeutic effects in cardiovascular disease and neurological disorders. researchgate.net
Q & A
Q. How should clinical trial designs for this compound address heterogeneity in glucosamine metabolism across patient populations?
- Methodological Answer : Stratify patients by UDP-N-acetylglucosamine pyrophosphorylase (UAP1) polymorphisms, identified via pre-trial genotyping. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to adjust dosing regimens. Incorporate biomarkers like serum hexosamine levels to monitor metabolic flux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
